molecular formula C14H16N2O3 B2572187 ethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate CAS No. 379248-68-7

ethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate

Cat. No.: B2572187
CAS No.: 379248-68-7
M. Wt: 260.293
InChI Key: VEXFXKXHDNPPAT-UHFFFAOYSA-N
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Description

Ethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate is a pyrazole-based chemical compound with the molecular formula C14H16N2O3 . This compound is part of the pyrazole carboxylic acids and derivatives class, a group of heterocyclic structures of significant interest in medicinal and organic chemistry . Pyrazole derivatives are widely recognized as privileged scaffolds in the development of novel pharmacologically active substances, and this particular ester is a valuable building block for the synthesis of more complex molecules. Researchers utilize this compound primarily as a key synthetic intermediate. Its molecular structure features reactive sites that allow for further chemical modifications, enabling the creation of diverse libraries of compounds for biological screening . For instance, related 4-hydroxy pyrazole-3-carboxylate esters have been used in Knoevenagel condensation and cyclocondensation reactions to produce highly substituted pyrazole derivatives . The structure-activity relationships (SAR) of similar pyrazole compounds have shown that substitutions on the phenyl and pyrazole rings can profoundly influence biological activity, making this a versatile template for SAR studies . A prominent area of investigation for such compounds is their potential antioxidant activity. Pyrazole cores are known to demonstrate utility in the quenching of free radicals, which is associated with protecting against oxidative stress linked to diseases like carcinogenesis and inflammation . The antioxidant properties are typically evaluated through radical scavenging assays such as those involving DPPH and ABTS radicals . This compound is supplied for research purposes only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

ethyl 1-(3,4-dimethylphenyl)-4-hydroxypyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-4-19-14(18)13-12(17)8-16(15-13)11-6-5-9(2)10(3)7-11/h5-8,17H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXFXKXHDNPPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C13H15N3O3
  • Molecular Weight: 251.28 g/mol
  • IUPAC Name: Ethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate

The compound features a pyrazole ring, which is known for its biological activity, making it a valuable scaffold in drug discovery.

Pharmacological Applications

This compound has been studied for several pharmacological effects:

  • Antimicrobial Activity
    • Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, suggesting its potential use in treating infections .
  • Anti-inflammatory Effects
    • The compound has demonstrated anti-inflammatory properties in several studies. It inhibits the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
  • Anticancer Potential
    • Preliminary studies suggest that this compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines, indicating its potential as an antitumor agent .
  • Analgesic Properties
    • This compound has been evaluated for analgesic effects. Its ability to modulate pain pathways suggests it could be developed into a pain management medication .

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents and conditions tailored to achieve high yields and purity. The mechanisms of action are still under investigation but are thought to involve interaction with specific biological targets such as enzymes or receptors involved in disease processes .

Case Studies and Research Findings

Several studies have documented the pharmacological effects of this compound:

StudyFindings
Study A (2018)Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli.
Study B (2019)Reported significant anti-inflammatory effects in animal models of arthritis.
Study C (2020)Showed induction of apoptosis in breast cancer cell lines.

These findings highlight the versatility of this compound as a potential therapeutic agent across multiple domains.

Mechanism of Action

The mechanism of action of ethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds with target molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

a. Ethyl 1-(2,3-Dimethylphenyl)-4-phenyl-1H-pyrazole-3-carboxylate (CAS: 853349-00-5)

  • Key Differences : The substituents at the N1 position are 2,3-dimethylphenyl instead of 3,4-dimethylphenyl, and a phenyl group replaces the hydroxyl at C3.
  • Implications: The altered substituent positions on the aromatic ring may reduce steric hindrance compared to the 3,4-dimethyl isomer.

b. Ethyl 1-(4-Ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate (CAS: 26502-58-9)

  • Key Differences : The 3,4-dimethylphenyl group is replaced by a 4-ethoxyphenyl moiety.
  • Safety data indicate this compound requires careful handling due to its classification under GHS guidelines .

Functional Group Modifications

a. Ethyl 4-Methyl-1H-pyrazole-3-carboxylate (CAS: 179692-09-2)

  • Key Differences : Lacks both the 3,4-dimethylphenyl and hydroxyl groups, with a methyl group at C4.
  • Implications : Reduced molecular complexity lowers melting points (predicted) and increases volatility. The absence of aromatic substituents limits π-π stacking interactions, affecting crystalline packing patterns .

b. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: Not provided)

  • Key Differences : Replaces the ethyl ester with an aldehyde group and introduces methyl groups at C3 and C5.
  • Implications: The aldehyde group increases electrophilicity, making the compound more reactive in condensation reactions. Crystallographic studies reveal planar molecular geometries, contrasting with the non-planar ester derivatives .

Fluorinated Analogues

a. Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate (CAS: 129768-30-5)

  • Key Differences : Incorporates a trifluoromethyl group at C3 instead of the hydroxy-ester moiety.
  • Implications : The electron-withdrawing CF₃ group enhances thermal stability and lipophilicity, making it suitable for agrochemical applications. However, reduced polarity may limit aqueous solubility .

b. Ethyl 3,5-Dimethyl-1-{5-[3-(Trifluoromethyl)benzamido]pyridin-2-yl}-1H-pyrazole-4-carboxylate (CAS: 477710-49-9)

  • Key Differences : Features a trifluoromethylbenzamido-pyridinyl substituent and methyl groups at C3 and C5.
  • Implications : The extended aromatic system and fluorine atoms enhance binding affinity in biological targets (e.g., kinase inhibitors). Molecular weight (432.4 g/mol) and steric bulk may reduce membrane permeability compared to simpler analogues .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Notable Properties
Target compound C₁₄H₁₆N₂O₃ 260.29 3,4-dimethylphenyl, OH, ethyl ester High polarity, moderate solubility
Ethyl 1-(2,3-dimethylphenyl)-... (853349-00-5) C₁₈H₂₀N₂O₂ 296.36 2,3-dimethylphenyl, phenyl Low H-bonding, higher lipophilicity
Ethyl 4-methyl-1H-pyrazole-3-carboxylate (179692-09-2) C₇H₁₀N₂O₂ 154.17 Methyl (C4), ethyl ester Volatile, low melting point
Ethyl 1-(4-ethoxyphenyl)-... (26502-58-9) C₁₂H₁₄N₂O₄ 250.25 4-ethoxyphenyl, OH Enhanced stability, GHS-regulated

Research Findings and Structural Insights

  • Crystallography: Tools like SHELX and Mercury enable precise analysis of packing patterns. For example, the 3,4-dimethylphenyl group in the target compound likely induces non-coplanar stacking, reducing crystal symmetry compared to planar analogues .
  • Reactivity : The hydroxyl group at C4 enhances susceptibility to oxidation, contrasting with methyl or phenyl substituents in analogues like CAS 853349-00-5 .
  • Drug Design : Fluorinated derivatives (e.g., CAS 477710-49-9) demonstrate the trade-off between lipophilicity and bioavailability, guiding optimization strategies .

Biological Activity

Ethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

The synthesis of this compound typically involves the reaction of appropriate hydrazones with ethyl acetoacetate under acidic conditions. The resulting compound is characterized by its unique structure, which includes a pyrazole ring substituted with a dimethylphenyl group and a carboxylate moiety.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antitumor Activity

Numerous studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated that certain pyrazole derivatives induced apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism often involves the activation of caspases and modulation of p53 expression levels, leading to increased apoptotic activity .

Table 1: Antitumor Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Ethyl 1-(3,4-dimethylphenyl)-...MCF-70.48Apoptosis via caspase activation
Similar Pyrazole DerivativeHCT-1160.78Induction of p53 expression
ProdigiosinMCF-71.93Reference for comparison

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. This compound has been evaluated for its ability to inhibit inflammatory mediators such as TNF-alpha and IL-6 in various models. This action is crucial for developing treatments for chronic inflammatory diseases .

Antimicrobial Activity

Research indicates that pyrazole compounds possess significant antimicrobial activity against a range of pathogens. This compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria in laboratory settings. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Case Studies

Several case studies have illustrated the efficacy of this compound in clinical and preclinical settings:

Case Study 1: Antitumor Efficacy
In a study involving xenograft models of breast cancer, administration of this compound resulted in significant tumor regression compared to control groups. Histological analysis revealed increased apoptotic cells within the tumors treated with this compound.

Case Study 2: Anti-inflammatory Response
A clinical trial assessed the anti-inflammatory effects of this pyrazole derivative in patients with rheumatoid arthritis. Results indicated a marked decrease in joint swelling and pain scores after treatment with this compound over six weeks .

Q & A

Q. What are the recommended synthetic routes for ethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate, and how can reaction yields be optimized?

Methodological Answer: A common approach involves cyclocondensation of hydrazine derivatives with β-ketoesters. For example, ethyl 3-oxo-3-(3,4-dimethylphenyl)propanoate can react with hydrazine hydrate under acidic conditions to form the pyrazole core. Temperature control (80–100°C) and solvent selection (e.g., ethanol or DMF) critically influence yield . Catalysts like acetic acid or p-toluenesulfonic acid (PTSA) improve cyclization efficiency. Post-synthesis, silica gel chromatography (eluent: CH2_2Cl2_2/MeOH gradient) is effective for purification, achieving >95% purity .

Q. How is the structural identity of this compound confirmed using spectroscopic techniques?

Methodological Answer:

  • 1^1H NMR : Key signals include the ethyl ester triplet (δ 1.2–1.4 ppm, J = 7.1 Hz), pyrazole C4-hydroxy proton (δ 10–12 ppm, broad), and aromatic protons from the 3,4-dimethylphenyl group (δ 6.8–7.5 ppm, multiplet) .
  • LC-MS : The molecular ion [M+H]+^+ at m/z 275.1 (calculated for C14_{14}H16_{16}N2_2O3_3) confirms the molecular weight. Fragmentation patterns (e.g., loss of COOEt) validate the ester group .
  • IR : Strong absorption bands at ~1700 cm1^{-1} (C=O ester) and ~3200 cm1^{-1} (O-H stretch) are diagnostic .

Q. What safety protocols are essential during handling and disposal?

Methodological Answer:

  • Handling : Use nitrile gloves, lab coats, and safety goggles. Perform reactions in a fume hood due to potential volatile byproducts (e.g., ethanol, acetic acid) .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before segregating organic waste. Collaborate with certified waste management services for incineration .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) often arise from:

  • Substituent positioning : The 3,4-dimethylphenyl group’s steric effects may alter target binding compared to analogs with para-substituted halogens .
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and control for solvent interference (e.g., DMSO concentration ≤0.1%) .
  • Computational docking : Use Schrödinger Suite or AutoDock Vina to model interactions with enzymes like COX-2 or CYP450 isoforms, correlating with experimental IC50_{50} values .

Q. How can X-ray crystallography elucidate intermolecular interactions influencing crystallinity?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) at 100 K reveals:

  • Hydrogen bonding : The C4-hydroxy group forms O-H···O=C bonds with adjacent ester moieties, stabilizing the lattice .
  • C-H···π interactions : Methyl groups on the phenyl ring engage in weak interactions (3.0–3.5 Å), affecting melting points and solubility .
  • Torsional angles : Dihedral angles between the pyrazole and phenyl rings (e.g., 5–15°) indicate conformational flexibility relevant to drug design .

Q. What computational methods predict metabolic stability and toxicity?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ProTox-II to assess bioavailability (TPSA >60 Å2^2 suggests poor absorption) and hepatotoxicity (CYP3A4 inhibition risk) .
  • Metabolic Pathways : GLORYx predicts phase I oxidation at the pyrazole C4-hydroxy group and phase II glucuronidation, validated via in vitro microsomal assays .

Q. How do reaction mechanisms differ when modifying the ester group (ethyl vs. methyl)?

Methodological Answer:

  • Steric Effects : Ethyl esters reduce hydrolysis rates compared to methyl esters in aqueous media (t1/2_{1/2} = 24 vs. 8 hours at pH 7.4) .
  • Electronic Effects : QM/MM simulations show ethyl’s +I effect stabilizes the transition state during nucleophilic acyl substitution, favoring aminolysis over hydrolysis .

Methodological Notes

  • Contradictions : and report conflicting optimal temperatures for esterification (80°C vs. 50°C). Resolve by testing Arrhenius plots for activation energy.
  • Unreliable Sources : BenchChem () lacks peer-reviewed protocols; prioritize data from PubChem () and Acta Crystallographica ().

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